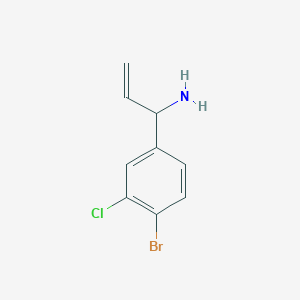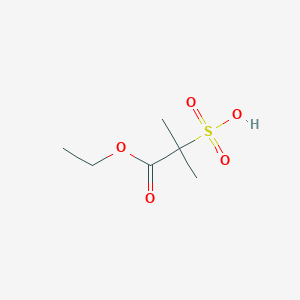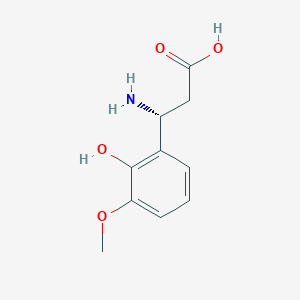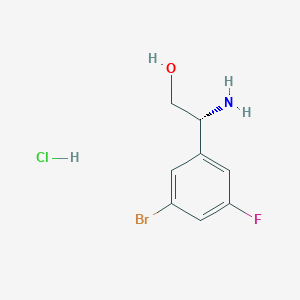![molecular formula C15H12N4OS B13056282 N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B13056282.png)
N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine is a complex organic compound with the molecular formula C15H12N4OS. This compound is characterized by its unique structure, which includes a naphthalene ring, a thiazole ring, and a guanidine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine typically involves the condensation of naphthaldehyde with thiosemicarbazide, followed by cyclization and subsequent reaction with guanidine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures to handle the chemicals involved .
Análisis De Reacciones Químicas
Types of Reactions
N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthalene derivatives, while reduction could produce various thiazole derivatives .
Aplicaciones Científicas De Investigación
N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-(naphthalen-1-yl) phenazine-1-carboxamide: This compound shares the naphthalene ring and has similar biological activities.
N-(6-hydroxy-naphthalen-1-yl)-acetamide: Another compound with a naphthalene ring, used in different research applications.
Uniqueness
N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine is unique due to its combination of a naphthalene ring, a thiazole ring, and a guanidine group.
Propiedades
Fórmula molecular |
C15H12N4OS |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
2-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C15H12N4OS/c16-14(17)19-15-18-13(20)12(21-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H4,16,17,18,19,20)/b12-8+ |
Clave InChI |
DSPXCIGFWJXWIL-XYOKQWHBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)N=C(S3)N=C(N)N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N=C(S3)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13056213.png)

![N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride](/img/structure/B13056232.png)

![6'-Isobutoxy-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13056244.png)


![4-(p-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056257.png)
![1,1-Difluoro-6-azaspiro[3.4]octane](/img/structure/B13056261.png)



![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)
![(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056296.png)
